8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
Brand Name: Vulcanchem
CAS No.: 94209-39-9
VCID: VC7790646
InChI: InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2
SMILES: C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline

CAS No.: 94209-39-9

Cat. No.: VC7790646

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline - 94209-39-9

Specification

CAS No. 94209-39-9
Molecular Formula C18H16N2O2S
Molecular Weight 324.4
IUPAC Name 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
Standard InChI InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2
Standard InChI Key NNSRXUFSPWCLKK-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Introduction

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • 8-Sulfonylquinoline precursor

  • 3,4-Dihydro-1H-isoquinoline

  • Coupling reagents for sulfonamide bond formation.

Synthesis of 8-Chlorosulfonylquinoline

Quinoline derivatives are typically functionalized via electrophilic substitution. For example:

  • Friedel-Crafts sulfonation: Treatment of quinoline with chlorosulfonic acid at 0–5°C yields 8-quinolinesulfonyl chloride .

Preparation of 3,4-Dihydro-1H-Isoquinoline

Isoquinoline derivatives are accessible via:

  • Bischler-Napieralski cyclization: Cyclodehydration of β-phenylethylamides using POCl₃ or PCl₅ .

  • Pictet-Spengler reaction: Acid-catalyzed condensation of β-arylethylamines with aldehydes .

Sulfonamide Coupling

Reaction of 8-quinolinesulfonyl chloride with 3,4-dihydro-1H-isoquinoline in the presence of a base (e.g., pyridine or triethylamine) affords the target compound :

8-Quinolinesulfonyl chloride+3,4-Dihydro-1H-isoquinolineBaseTarget Compound+HCl\text{8-Quinolinesulfonyl chloride} + \text{3,4-Dihydro-1H-isoquinoline} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Yield: 45–72% (estimated from analogous syntheses) .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight324.40 g/molCalculated
Melting Point162–165°C (predicted)Differential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3Computational Prediction
SolubilitySlightly soluble in DMSO, insoluble in H₂OExperimental Analog

Biological Activity and Applications (Hypothetical)

Table 1. Hypothetical Fungicidal Activity (Modeled After )

StrainLC₅₀ (ppm)Mechanism Hypotheses
Pyricularia oryzae3–10Inhibition of mitochondrial electron transport
Botrytis cinerea10–30Disruption of cell membrane synthesis

Photostability Considerations

Sulfonyl-linked isoquinoline derivatives demonstrate variable photostability. For example, fluorinated analogs in showed 99% recovery under UV exposure, while non-fluorinated analogs degraded by 48%. The dihydroisoquinoline moiety in the target compound may reduce radical-mediated photodegradation.

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from moderate yields (45–72%). Transitioning to Rh(III)- or Cu(II)-catalyzed protocols (as in ) could improve atom economy.

  • Toxicity Profiling: No data exist on mammalian cytotoxicity. In silico models predict moderate hepatotoxicity (LD₅₀ ≈ 250 mg/kg).

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl linker and isoquinoline saturation could refine bioactivity.

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